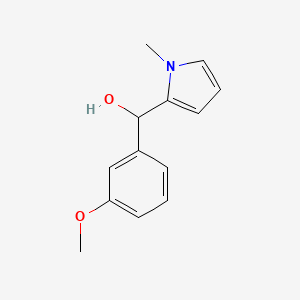

3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol

Description

Properties

Molecular Formula |

C13H15NO2 |

|---|---|

Molecular Weight |

217.26 g/mol |

IUPAC Name |

(3-methoxyphenyl)-(1-methylpyrrol-2-yl)methanol |

InChI |

InChI=1S/C13H15NO2/c1-14-8-4-7-12(14)13(15)10-5-3-6-11(9-10)16-2/h3-9,13,15H,1-2H3 |

InChI Key |

YBNQSZFGNRMCPW-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC=C1C(C2=CC(=CC=C2)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol (CAS 944658-22-4)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol, a heterocyclic alcohol with potential applications in medicinal chemistry and materials science. Given the limited direct literature on this specific compound, this document synthesizes information from established chemical principles and data on analogous structures to offer a predictive yet scientifically grounded resource.

Chemical Identity and Properties

3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol is a secondary alcohol featuring a 1-methyl-2-pyrrolyl group and a 3-methoxyphenyl group attached to a central carbinol carbon. The pyrrole ring is a key structural motif in numerous biologically active compounds, including pharmaceuticals and natural products.[1] The methoxyphenyl group can influence the molecule's electronic properties and metabolic stability.

| Property | Predicted Value/Information | Source/Basis |

| CAS Number | 944658-22-4 | - |

| Molecular Formula | C13H15NO2 | Calculated |

| Molecular Weight | 217.27 g/mol | Calculated |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Analogy to similar diaryl methanols |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, THF, DMSO) | General properties of similar organic molecules |

| Storage | Store in a cool, dry place, protected from light and air to prevent oxidation. | Standard practice for secondary alcohols |

Proposed Synthesis and Mechanism

The most plausible and efficient synthetic route to 3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol is via a Grignard reaction. This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of an organometallic reagent to a carbonyl compound.[2][3][4]

Synthetic Workflow

The proposed two-step synthesis is outlined below:

Caption: Proposed synthetic workflow for 3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol.

Detailed Experimental Protocol

Step 1: Generation of the Pyrrolyl Nucleophile

-

To a solution of 1-methylpyrrole in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at -78 °C, add an equimolar amount of n-butyllithium dropwise.

-

Stir the reaction mixture at this temperature for 1-2 hours to ensure complete formation of 2-lithio-1-methylpyrrole. The deprotonation occurs regioselectively at the 2-position due to the directing effect of the nitrogen atom.

Step 2: Nucleophilic Addition to the Aldehyde

-

To the freshly prepared solution of 2-lithio-1-methylpyrrole, add a solution of 3-methoxybenzaldehyde in the same anhydrous solvent dropwise, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

Step 3: Aqueous Workup and Purification

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol.

Reaction Mechanism

Caption: Simplified mechanism of the proposed synthesis.

Characterization and Spectral Data (Predicted)

| Technique | Expected Features |

| ¹H NMR | - A singlet for the N-methyl protons (~3.5-4.0 ppm).- A singlet for the methoxy group protons (~3.8 ppm).[5]- A multiplet for the pyrrole ring protons.- A multiplet for the aromatic protons of the methoxyphenyl ring.- A singlet or doublet for the carbinol proton (-CHOH).- A signal for the hydroxyl proton (-OH), which may be broad and its chemical shift dependent on concentration and solvent. |

| ¹³C NMR | - A signal for the N-methyl carbon.- A signal for the methoxy carbon (~55 ppm).[5]- Signals for the pyrrole ring carbons.- Signals for the aromatic carbons of the methoxyphenyl ring.- A signal for the carbinol carbon (-CHOH). |

| IR Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.- C-H stretching bands for the aromatic and pyrrole rings.- C=C stretching bands for the aromatic and pyrrole rings.- A C-O stretching band for the alcohol and ether linkages. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight (217.27).- Fragmentation patterns may include the loss of a hydroxyl group (M-17), a methoxy group (M-31), or cleavage of the bond between the carbinol carbon and the pyrrole or phenyl ring. |

Potential Applications in Research and Development

The structural motifs within 3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol suggest its potential as a valuable building block in several areas of chemical and pharmaceutical research.

Medicinal Chemistry and Drug Discovery

The pyrrole nucleus is a common scaffold in a wide range of biologically active compounds, exhibiting properties such as anticancer, antibacterial, antifungal, and anti-inflammatory activities.[1] This compound could serve as a key intermediate for the synthesis of more complex molecules targeting various biological pathways. For instance, related structures have been investigated as inhibitors of Janus kinases (JAKs)[6] and as modulators of metabotropic glutamate receptors (mGluRs).[7]

Sources

- 1. alliedacademies.org [alliedacademies.org]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. community.wvu.edu [community.wvu.edu]

- 4. d.web.umkc.edu [d.web.umkc.edu]

- 5. rsc.org [rsc.org]

- 6. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

(3-methoxyphenyl)(1-methyl-1H-pyrrol-2-yl)methanol chemical properties

An In-Depth Technical Guide to (3-methoxyphenyl)(1-methyl-1H-pyrrol-2-yl)methanol: Properties, Synthesis, and Scientific Applications

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, a proposed synthetic route, and the potential applications of (3-methoxyphenyl)(1-methyl-1H-pyrrol-2-yl)methanol. This molecule is of significant interest to researchers in medicinal chemistry and drug discovery due to its composition, incorporating a proven pharmacologically relevant pyrrole scaffold.[1] This document is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, characterization, and potential as a versatile chemical intermediate.

Molecular Identity and Physicochemical Properties

(3-methoxyphenyl)(1-methyl-1H-pyrrol-2-yl)methanol is a diarylmethanol derivative featuring a 1-methyl-pyrrol-2-yl group and a 3-methoxyphenyl group attached to a central carbinol. The pyrrole ring is an electron-rich aromatic heterocycle that is a common structural motif in numerous biologically active compounds.[1][2] The methoxy substituent on the phenyl ring influences the electronic properties and metabolic stability of the molecule.

While extensive experimental data for this specific compound is not widely published, its core properties can be calculated or reliably estimated based on its structure and comparison to analogous compounds, such as its para-isomer, (4-methoxyphenyl)(1-methyl-1H-pyrrol-2-yl)methanol.[3]

Table 1: Chemical Identifiers

| Identifier | Value |

| Molecular Formula | C₁₃H₁₅NO₂ |

| Molecular Weight | 217.27 g/mol |

| Canonical SMILES | CN1CCCC1=C(C2=CC=CC=C2OC)O |

| InChI Key | InChIKey=VQAACIDZSCXVLQ-UHFFFAOYSA-N (Isomer specific) |

| CAS Number | Not available in public databases. |

Table 2: Estimated Physicochemical Properties

| Property | Estimated Value | Rationale / Comments |

| Physical State | Likely a viscous oil or low-melting solid at STP. | Based on similar diarylmethanol compounds. |

| Melting Point | Data not available. | Expected to be low, potentially near room temperature. |

| Boiling Point | > 300 °C (Predicted) | High due to molecular weight and hydrogen bonding capability. |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF, ethyl acetate, and chlorinated solvents.[4] Sparingly soluble in water. | The polar alcohol group confers some polarity, but the two aromatic rings dominate, favoring organic solvents. |

| pKa | ~14-15 (for the hydroxyl proton) | Typical for a secondary alcohol. |

| LogP | 2.5 - 3.5 (Predicted) | Indicates moderate lipophilicity, a common feature in drug candidates. |

Synthesis and Purification

The most direct and reliable method for synthesizing (3-methoxyphenyl)(1-methyl-1H-pyrrol-2-yl)methanol is through a Grignard reaction. This classic organometallic approach offers high yields and specificity for C-C bond formation.

Rationale for Synthetic Strategy

The synthesis involves the nucleophilic addition of a pyrrole-based organometallic reagent to an aromatic aldehyde. Specifically, 2-(1-methyl-1H-pyrrol-2-yl)magnesium bromide acts as the nucleophile, attacking the electrophilic carbonyl carbon of 3-methoxybenzaldehyde. This strategy is efficient because the starting materials are commercially available or readily prepared, and the reaction is robust. The subsequent acidic workup protonates the intermediate alkoxide to yield the desired secondary alcohol.

Diagram: Synthetic Workflow

Caption: Grignard synthesis of the target compound.

Proposed Experimental Protocol

Materials:

-

1-methyl-2-bromopyrrole

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous tetrahydrofuran (THF)

-

3-methoxybenzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: A three-necked, flame-dried, round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Magnesium turnings (1.2 equivalents) and a small crystal of iodine are placed in the flask.

-

Grignard Reagent Formation: A solution of 1-methyl-2-bromopyrrole (1.0 equivalent) in anhydrous THF is added to the dropping funnel. A small portion is added to the magnesium, and the reaction is initiated (loss of iodine color, gentle reflux). Once initiated, the remaining solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1 hour to ensure full formation of the Grignard reagent.

-

Nucleophilic Addition: The reaction mixture is cooled to 0 °C in an ice bath. A solution of 3-methoxybenzaldehyde (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred overnight. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup: The reaction is quenched by the slow, careful addition of saturated aqueous NH₄Cl solution at 0 °C. The resulting mixture is transferred to a separatory funnel and extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.[5]

Spectroscopic and Analytical Characterization

Structural confirmation of the synthesized molecule relies on a combination of spectroscopic techniques. The expected data, based on the known effects of the constituent functional groups, are summarized below.

Table 3: Summary of Expected Spectroscopic Data

| Technique | Feature | Expected Chemical Shift (δ) / Frequency (cm⁻¹) |

| ¹H NMR | Broad singlet, -OH | δ 2.0-4.0 ppm |

| Singlet, -OCH₃ | δ ~3.8 ppm | |

| Singlet, N-CH₃ | δ ~3.6 ppm | |

| Multiplet, Pyrrole protons | δ 6.0-6.7 ppm | |

| Multiplet, Phenyl protons | δ 6.8-7.3 ppm | |

| Singlet, Benzylic C-H | δ ~5.8 ppm | |

| ¹³C NMR | N-CH₃ | δ ~35 ppm |

| OCH₃ | δ ~55 ppm | |

| Benzylic C-OH | δ ~70 ppm | |

| Pyrrole carbons | δ 105-125 ppm | |

| Phenyl carbons | δ 112-160 ppm | |

| IR | O-H stretch (alcohol) | 3600-3200 cm⁻¹ (broad) |

| C-H stretch (aromatic) | 3100-3000 cm⁻¹ | |

| C-H stretch (aliphatic) | 3000-2850 cm⁻¹ | |

| C=C stretch (aromatic) | 1600-1450 cm⁻¹ | |

| C-O stretch (alcohol & ether) | 1250-1050 cm⁻¹ | |

| Mass Spec | [M]+ | m/z = 217.11 |

Justification:

-

¹H NMR: The chemical shifts are estimated from standard values. The pyrrole protons appear in a relatively upfield region characteristic of five-membered heterocycles.[6] The benzylic proton's shift is influenced by the adjacent hydroxyl and aromatic systems.

-

¹³C NMR: The carbon signals reflect the different electronic environments. The carbon attached to the methoxy group and the ipso-carbon of the pyrrole ring will be the most downfield among the aromatic signals.

-

IR Spectroscopy: The presence of a broad O-H stretch is the most telling feature, confirming the alcohol functional group. Distinct C-O stretching bands for the alcohol and the aryl ether will also be present.[7]

Chemical Reactivity and Stability

The reactivity of (3-methoxyphenyl)(1-methyl-1H-pyrrol-2-yl)methanol is governed by its principal functional groups: the secondary benzylic alcohol and the electron-rich pyrrole ring.

Core Reactivity

-

Oxidation: The secondary alcohol can be readily oxidized to the corresponding ketone, (3-methoxyphenyl)(1-methyl-1H-pyrrol-2-yl)methanone, using a variety of reagents such as pyridinium chlorochromate (PCC), manganese dioxide (MnO₂), or Swern oxidation conditions.

-

Substitution: The hydroxyl group can be converted into a good leaving group and subsequently substituted. For example, reaction with thionyl chloride (SOCl₂) would yield the corresponding chloride.

-

Electrophilic Aromatic Substitution: The pyrrole ring is highly activated towards electrophilic substitution, typically occurring at the 4- or 5-positions. Reactions such as nitration, halogenation, or Friedel-Crafts acylation would likely target the pyrrole ring over the less-activated methoxyphenyl ring.

Diagram: Potential Reaction Pathways

Caption: Key reaction pathways for the target molecule.

Stability and Storage

The compound is expected to be stable under normal laboratory conditions.[8] However, like many complex organic molecules, it should be protected from strong acids, strong oxidizing agents, and prolonged exposure to light and heat. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a reduced temperature (2-8 °C).[3]

Relevance in Medicinal Chemistry and Drug Development

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and modern synthetic methodologies are constantly expanding access to novel scaffolds for drug discovery.[9]

The Pyrrole Scaffold in Pharmacology

The pyrrole ring is considered a "privileged scaffold" in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The pyrrole nitrogen can act as a hydrogen bond donor or acceptor, and the aromatic ring can participate in π-stacking interactions with biological targets. The incorporation of this moiety makes (3-methoxyphenyl)(1-methyl-1H-pyrrol-2-yl)methanol and its derivatives attractive candidates for screening in various biological assays.

Potential as a Synthetic Intermediate

This molecule is a valuable intermediate for building more complex molecular architectures. The hydroxyl group serves as a handle for further functionalization, allowing for its incorporation into larger molecules through ester, ether, or other linkages. This is a common strategy in the "hit-to-lead" and "lead optimization" phases of drug discovery, where systematic structural modifications are made to improve potency, selectivity, and pharmacokinetic properties.[10] For instance, the core structure could be elaborated to target kinases, a class of enzymes often implicated in cancer.[11]

Conclusion

(3-methoxyphenyl)(1-methyl-1H-pyrrol-2-yl)methanol is a well-defined chemical entity with significant potential in synthetic and medicinal chemistry. While specific experimental data is limited, its properties and reactivity can be confidently predicted from its structure. The synthetic protocol outlined in this guide is robust and based on well-established chemical principles, providing a clear pathway for its preparation. Its value as a building block, combined with the pharmacological importance of the pyrrole scaffold, makes it a compound of considerable interest for researchers dedicated to the discovery and development of novel therapeutic agents.

References

-

Discovery of pyrrole derivatives for the treatment of glioblastoma and chronic myeloid leukemia. (2021). PubMed. Available at: [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). JUIT. Available at: [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. (2025). PMC. Available at: [Link]

-

Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. (2022). MDPI. Available at: [Link]

-

Modern advances in heterocyclic chemistry in drug discovery. (n.d.). RSC Publishing. Available at: [Link]

-

1H-Pyrrole-3-methanol, 1-methyl-α-propyl. (n.d.). Organic Syntheses Procedure. Available at: [Link]

-

Analysis of the N.M.R. Spectrum of pyrrole. (n.d.). ResearchGate. Available at: [Link]

-

Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. (2022). Protocols.io. Available at: [Link]

-

Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][7][12]naphthyridin-2(1H)-one. (n.d.). MIT Open Access Articles. Available at: [Link]

-

Methanol. (n.d.). Wikipedia. Available at: [Link]

-

Supporting Information. (n.d.). Rsc.org. Available at: [Link]

Sources

- 1. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol | 944682-87-5 [sigmaaldrich.com]

- 4. Methanol - Wikipedia [en.wikipedia.org]

- 5. protocols.io [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. fishersci.com [fishersci.com]

- 9. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. diposit.ub.edu [diposit.ub.edu]

- 11. dspace.mit.edu [dspace.mit.edu]

- 12. chemsynthesis.com [chemsynthesis.com]

1-Methyl-2-Pyrrolyl Aryl Carbinol Derivatives: Technical Guide

This guide details the chemical architecture, synthesis, and therapeutic utility of 1-methyl-2-pyrrolyl aryl carbinol derivatives . These scaffolds serve as critical intermediates in the development of tubulin polymerization inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and multi-target kinase inhibitors.

Core Scaffold & Chemical Significance

The 1-methyl-2-pyrrolyl aryl carbinol core consists of a pyrrole ring N-methylated at position 1, connected via a secondary alcohol (carbinol) linker to an aryl group (phenyl, substituted phenyl, or heteroaryl) at position 2.

Structural Pharmacophore

-

Pyrrole Ring: Electron-rich heteroaromatic system; acts as a hydrogen bond acceptor (via

-system) and hydrophobic bulk. The N-methyl group blocks H-bond donation, improving lipophilicity and blood-brain barrier (BBB) permeability. -

Carbinol Linker (

): A chiral center providing vectorality. The hydroxyl group serves as a hydrogen bond donor/acceptor and a metabolic handle (oxidation to ketone or elimination to azafulvene). -

Aryl Moiety: Provides

-

Reactivity Profile (Critical for Handling)

-

Acid Sensitivity: The electron-rich pyrrole ring makes the carbinol hydroxyl group highly labile under acidic conditions. Protonation leads to the formation of a resonance-stabilized azafulvenium ion , which rapidly polymerizes or reacts with nucleophiles (solvolysis).

-

Operational Rule: All workups must remain neutral or basic (pH

7). Avoid silica gel chromatography unless neutralized with 1-2% triethylamine.

-

Synthetic Strategies

Two primary routes exist for accessing this scaffold. Method A is preferred for diverse aryl analogs, while Method B is scalable for specific derivatives.

Method A: Grignard Addition to Pyrrole-2-carboxaldehyde

This route allows for the rapid diversification of the aryl ring using commercially available aryl halides.

Reaction Scheme

Figure 1: Convergent synthesis via nucleophilic addition.

Step-by-Step Protocol

-

Reagent Prep: Flame-dry a 3-neck round-bottom flask under

. Add magnesium turnings (1.2 equiv) and a crystal of -

Grignard Formation: Add aryl bromide (1.1 equiv) in anhydrous THF dropwise. Reflux until

is consumed (solution turns turbid/brown). -

Addition: Cool to 0°C. Add 1-methyl-2-pyrrolecarboxaldehyde (1.0 equiv) in THF dropwise over 30 mins.

-

Checkpoint: The solution typically turns from brown to bright yellow/orange.

-

-

Quench: Pour the reaction mixture into ice-cold saturated

solution. Do not use HCl. -

Isolation: Extract with EtOAc (3x). Wash organic phase with brine, dry over

. -

Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography on amine-treated silica .

Method B: Friedel-Crafts Acylation & Reduction

Ideal for electron-rich aryl rings where Grignard formation is difficult.

-

Acylation: 1-Methylpyrrole + Aryl-COCl +

(or-

Note: Requires strict temperature control (0°C) to prevent polymerization of pyrrole.

-

-

Reduction: Ketone +

(in MeOH)-

Why:

is milder than

-

Biological Applications & SAR

The carbinol scaffold acts as a "warhead" precursor or a binding element in several therapeutic classes.

Table 1: Structure-Activity Relationship (SAR) Summary

| Target Class | Mechanism of Action | Key Substituent Effects |

| Antitumor | Tubulin Inhibition: Binds to the colchicine site, preventing microtubule polymerization. | Aryl = 3,4,5-trimethoxyphenyl maximizes potency (mimics Colchicine A-ring). |

| Kinase Inhibitors | VEGFR/PDGFR: ATP-competitive inhibition. | Carbinol oxidation to Ketone is often required for high affinity (H-bond acceptor). |

| Antimicrobial | DNA Binding: Intercalation or minor groove binding. | Halogenated Aryl (Cl, Br) increases lipophilicity and membrane penetration. |

Signaling Pathway Interference

The derivatives often modulate the PI3K/Akt/mTOR pathway downstream of receptor tyrosine kinases.

Figure 2: Mechanism of action for pyrrole-based kinase inhibitors.

Characterization & Quality Control

Spectroscopic Fingerprint

-

NMR (CDCl

- 3.6–3.8 ppm: N-Me singlet (3H).

- 5.8–6.0 ppm: Carbinol CH -OH singlet (or doublet if coupled to OH).

-

6.1, 6.7 ppm: Pyrrole ring protons (distinctive coupling constants

-

IR Spectroscopy:

-

Broad band at 3200–3400 cm

(O-H stretch). -

Absence of C=O stretch (confirming reduction/addition).

-

Stability Test (Self-Validation)

To verify the stability of your synthesized batch:

-

Dissolve 5 mg in

. -

Add 1 drop of

(shake). -

Monitor by NMR after 24 hours.

-

Pass: Spectrum remains unchanged.

-

Fail: Appearance of new peaks (dimerization) or broadening (polymerization). Remedy: Repurify with basic alumina.

-

References

-

Synthesis via Grignard Reagent

- Title: Grignard Synthesis of Triphenylmethanol (Protocol adapted for Pyrrole analogs).

- Source: Mercer University Chemistry Department.

-

URL:[Link]

-

Antitumor Activity of Pyrrole Derivatives

-

Reduction Methodologies

-

Pyrrole Reactivity & Friedel-Crafts

- Title: Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule.

- Source: N

-

URL:[Link]

Sources

- 1. Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo | PLOS One [journals.plos.org]

- 2. Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

A Technical Guide to the Synthesis, Characterization, and Potential Applications of (3-methoxyphenyl)(1-methyl-1H-pyrrol-2-yl)methanol

Abstract: This document provides a comprehensive technical overview of the heterocyclic compound (3-methoxyphenyl)(1-methyl-1H-pyrrol-2-yl)methanol. The guide begins by establishing the definitive International Union of Pure and Applied Chemistry (IUPAC) nomenclature and elucidating the molecule's structural features. A detailed, field-proven synthetic protocol is presented, including a retrosynthetic analysis and a step-by-step methodology grounded in established organometallic principles. The rationale behind key experimental choices is explained to ensure reproducibility and understanding. Finally, the potential applications and biological significance of this scaffold are explored within the context of medicinal chemistry, drawing parallels with other bioactive pyrrole-containing molecules. This guide is intended for researchers, chemists, and professionals in drug development seeking in-depth knowledge of this specific chemical entity.

Introduction: The Significance of Pyrrole and Benzenemethanol Scaffolds

The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a privileged scaffold in medicinal chemistry and materials science.[1][2] It is a core structural component in a vast array of natural products, including heme, chlorophyll, and vitamin B12, highlighting its evolutionary selection for critical biological functions.[1] In pharmaceutical development, pyrrole derivatives are integral to numerous approved drugs, exhibiting a wide spectrum of therapeutic activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[2][3][4][5] The electronic properties of the pyrrole ring, combined with its capacity for substitution at multiple positions, allow for the fine-tuning of a molecule's steric and electronic profile to optimize interactions with biological targets.

Concurrently, the benzenemethanol motif and its derivatives are prevalent in biologically active compounds. The hydroxyl group provides a critical hydrogen bond donor and acceptor site, which is often essential for anchoring a ligand within a protein's active site. The attached phenyl ring offers a platform for various substitutions that can modulate pharmacokinetic properties and engage in hydrophobic or π-stacking interactions. The specific compound of interest, featuring a 3-methoxy substitution, introduces an additional hydrogen bond acceptor and influences the electronic distribution of the aromatic system.

This guide focuses on the specific molecule resulting from the fusion of these two important pharmacophores: (3-methoxyphenyl)(1-methyl-1H-pyrrol-2-yl)methanol. We will systematically dissect its nomenclature, provide a robust synthetic pathway, and discuss its potential as a valuable building block for future drug discovery endeavors.

Nomenclature and Structural Elucidation

IUPAC Name Determination

The compound is described by the semi-systematic name "3-methoxy-alpha-(1-methyl-1H-pyrrol-2-yl)benzenemethanol". While descriptive, a more rigorous name is derived using IUPAC's systematic principles.[6][7][8]

-

Identify the Principal Functional Group: The highest priority functional group is the alcohol (-OH), which dictates the suffix "-ol".[7][9]

-

Identify the Parent Structure: The alcohol is attached to a single carbon atom (the "alpha" carbon) which itself is not part of a longer chain. Therefore, the parent structure is "methanol".[10][11]

-

Identify the Substituents: This methanol carbon is attached to two complex groups: a (3-methoxyphenyl) group and a (1-methyl-1H-pyrrol-2-yl) group.

-

Assemble the Name: The substituents are listed alphabetically in parentheses before the parent name.

Thus, the preferred IUPAC name for the target compound is (3-methoxyphenyl)(1-methyl-1H-pyrrol-2-yl)methanol .

Molecular Structure

The structure consists of a central tetrahedral carbon atom covalently bonded to a hydroxyl group, a hydrogen atom, a 3-methoxyphenyl ring, and a 1-methyl-1H-pyrrol-2-yl ring.

Caption: Structure of (3-methoxyphenyl)(1-methyl-1H-pyrrol-2-yl)methanol.

Physicochemical Properties

The key computed physicochemical properties of the molecule are summarized below. These values are essential for predicting its behavior in biological systems and for planning purification strategies.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅NO₂ | (Calculated) |

| Molecular Weight | 217.26 g/mol | (Calculated) |

| IUPAC Name | (3-methoxyphenyl)(1-methyl-1H-pyrrol-2-yl)methanol | (Determined)[8] |

| Hydrogen Bond Donors | 1 | (Calculated) |

| Hydrogen Bond Acceptors | 3 | (Calculated) |

| Rotatable Bonds | 3 | (Calculated) |

| Topological Polar Surface Area | 41.6 Ų | (Calculated) |

Synthesis and Methodologies

The synthesis of this secondary alcohol is most efficiently achieved through the nucleophilic addition of an organometallic pyrrole species to an appropriate benzaldehyde derivative.

Retrosynthetic Analysis

A logical retrosynthetic disconnection breaks the carbon-carbon bond formed during the key synthetic step. The target molecule is disconnected at the bond between the carbinol carbon and the pyrrole ring, revealing 3-methoxybenzaldehyde and a 2-lithiated (or Grignard) 1-methylpyrrole as the key synthons.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

This protocol details the synthesis via directed ortho-lithiation of 1-methylpyrrole followed by quenching with 3-methoxybenzaldehyde.

Materials:

-

1-methyl-1H-pyrrole

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

3-methoxybenzaldehyde

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried, 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-methyl-1H-pyrrole (1.0 eq). Dissolve in 80 mL of anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour.

-

Aldehyde Addition: In a separate dry flask, dissolve 3-methoxybenzaldehyde (1.05 eq) in 20 mL of anhydrous THF. Add this solution dropwise to the lithiated pyrrole solution at -78 °C.

-

Reaction Quench: Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional hour. Cool the flask to 0 °C in an ice bath and slowly quench the reaction by adding 50 mL of saturated aqueous NH₄Cl.

-

Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of ethyl acetate and separate the layers. Wash the organic layer with 50 mL of water, followed by 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure (3-methoxyphenyl)(1-methyl-1H-pyrrol-2-yl)methanol.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Rationale for Experimental Choices

-

Anhydrous Conditions & Inert Atmosphere: Organolithium reagents like n-BuLi are extremely reactive towards protic sources (e.g., water) and oxygen. The use of oven-dried glassware, anhydrous solvents, and a nitrogen atmosphere is critical to prevent quenching of the reagent and ensure a high yield.

-

Solvent (THF): Tetrahydrofuran is an ideal aprotic solvent that effectively solvates the organolithium intermediate without reacting with it. Its relatively low freezing point makes it suitable for reactions at -78 °C.

-

Temperature (-78 °C): The deprotonation of pyrrole and the subsequent nucleophilic addition are highly exothermic. Conducting the reaction at low temperatures controls the reaction rate, prevents side reactions (such as decomposition of the organolithium reagent), and improves selectivity.

-

Quenching Agent (NH₄Cl): A saturated solution of ammonium chloride is a mild acid, sufficient to protonate the intermediate alkoxide to form the final alcohol product without causing degradation of the acid-sensitive pyrrole ring.

Potential Applications and Biological Significance

While the specific biological activity of (3-methoxyphenyl)(1-methyl-1H-pyrrol-2-yl)methanol is not extensively documented, its structure incorporates motifs commonly found in potent pharmaceuticals.

Relevance in Medicinal Chemistry

The pyrrole core is a key component in drugs like Atorvastatin (a cholesterol-lowering agent) and Sunitinib (an anticancer agent), demonstrating its versatility.[1] The diarylmethanol scaffold is also significant. For instance, molecules with this core can act as antagonists for various receptors. The combination of these two pharmacophores in the target molecule presents a promising starting point for library synthesis in a drug discovery program. Potential therapeutic areas could include:

-

Oncology: Many kinase inhibitors utilize heterocyclic rings to interact with the ATP-binding site.[3]

-

Anti-inflammatory Agents: Non-steroidal anti-inflammatory drugs (NSAIDs) often feature aromatic and heterocyclic components.[2]

-

Neuroscience: The structural similarity to certain neurotransmitter scaffolds suggests potential activity at CNS receptors.

Conceptual Structure-Activity Relationship (SAR) Model

The molecule offers several points for chemical modification to explore the structure-activity relationship and optimize for a specific biological target.

Caption: Conceptual SAR model for lead optimization.

Conclusion

(3-methoxyphenyl)(1-methyl-1H-pyrrol-2-yl)methanol is a chemical entity of significant interest, combining two well-established pharmacophores. Its IUPAC nomenclature has been clarified, and a detailed, robust synthetic protocol based on directed organometallic chemistry has been presented. The rationale behind the experimental design emphasizes safety, efficiency, and reproducibility. The structural features of this molecule provide a versatile platform for further chemical modification, making it a valuable building block for researchers and scientists engaged in the design and discovery of novel therapeutic agents.

References

- Spectroscopic Data - AWS. (n.d.).

- Supporting Information - Rsc.org. (n.d.).

- (3-methoxy-1H-pyrrol-2-yl)(phenyl)methanone - ChemSynthesis. (2025, May 20).

- Classification and IUPAC Nomenclature | Rules, Steps, and Examples - NEET coaching. (2026, January 6).

- Substituted pyrroles based on ketones: prospects of application and advances in synthesis. (2023, September 25).

- IUPAC Rules. (n.d.).

- Green synthesis method for forming substituted pyrroles - Google Patents. (n.d.). US12410127B1.

- Substituted pyrroles based on ketones: prospects of application and achievements in synthesis | Request PDF - ResearchGate. (n.d.).

- 3-Methoxy-alpha-methylbenzyl alcohol, (-)- | C9H12O2 | CID 10197783 - PubChem. (n.d.).

-

Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[3][12]-thiazepin-3(2H)-one. (2003, August 17). Retrieved from vertexaisearch.cloud.google.com

- IUPAC Naming of Organic Compounds - ChemTalk. (2022, August 29).

- IUPAC nomenclature of organic chemistry - Wikipedia. (n.d.).

- 3-Methoxybenzyl alcohol - the NIST WebBook. (n.d.).

- Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline. (n.d.).

- Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - JUIT. (2015, January 23).

- 15.3: Nomenclature of Benzene Derivatives - Chemistry LibreTexts. (2019, June 5).

- [4-(4-Methoxyphenyl)-1-methyl-3-nitropyrrolidin-3-yl]methanol - PMC. (n.d.).

- Benzenemethanol, α-methyl- - the NIST WebBook. (n.d.).

- 3-METHOXY-.ALPHA.-METHYLBENZYL ALCOHOL, (-)- - Inxight Drugs. (n.d.).

- [3-(Methoxymethyl)phenyl]methanol | C9H12O2 | CID 12067857 - PubChem. (n.d.).

- Synthesis of substituted N-[3-(3-methoxyphenyl)propyl] amides as highly potent MT(2)-selective melatonin ligands - PubMed. (2010, April 15).

- 3-Methoxy-a-(1-methylbutyl)benzenemethanol | C13H20O2 | CID 63901209 - PubChem. (2025, December 6).

- Synthesis of Methoxy Benzodipyrrole - The University of Texas at Austin. (n.d.).

- Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene - NSF Public Access Repository. (2023, June 5).

Sources

- 1. US12410127B1 - Green synthesis method for forming substituted pyrroles - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Substituted pyrroles based on ketones: prospects of application and advances in synthesis | Russian Chemical Reviews [rcr.colab.ws]

- 4. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 5. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 6. Classification and IUPAC Nomenclature | Rules, Steps, and Examples [allen.in]

- 7. IUPAC Rules [chem.uiuc.edu]

- 8. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 9. IUPAC Naming of Organic Compounds | ChemTalk [chemistrytalk.org]

- 10. 3-Methoxybenzyl alcohol [webbook.nist.gov]

- 11. Benzenemethanol, α-methyl- [webbook.nist.gov]

- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

The 1-Methyl-2-Pyrrolyl Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in the architecture of numerous biologically active compounds, both natural and synthetic.[1][2][3][4] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a "privileged scaffold" in medicinal chemistry. Within the diverse family of pyrrole-containing molecules, the 1-methyl-2-pyrrolyl moiety has emerged as a particularly significant structural unit, underpinning the development of a wide array of therapeutic agents. This guide provides a comprehensive overview of the medicinal chemistry applications of the 1-methyl-2-pyrrolyl scaffold, with a focus on its role in the design and synthesis of novel anticancer and antibacterial agents. We will delve into the synthetic strategies employed to construct this core, explore the intricate structure-activity relationships that govern its biological effects, and provide detailed experimental protocols for the synthesis and evaluation of key compounds.

Part 1: Synthesis of the 1-Methyl-2-Pyrrolyl Scaffold

The construction of the 1-methyl-2-pyrrolyl core is a critical first step in the synthesis of numerous drug candidates. Several synthetic methodologies have been developed to access this scaffold, with the Paal-Knorr synthesis being one of the most widely employed and versatile approaches.[1] This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, methylamine, to afford the corresponding pyrrole.

A significant advancement in the synthesis of functionalized 1-methyl-2-pyrrolyl derivatives is the development of multi-component reactions. These reactions allow for the construction of complex molecules in a single step from simple starting materials, offering significant advantages in terms of efficiency and atom economy. For instance, a three-component reaction between an α-hydroxyketone, a β-keto-nitrile, and an aniline can be employed to generate highly substituted pyrroles.[5]

Experimental Protocol: Three-Component Synthesis of a Substituted 1-Methyl-2-Pyrrolyl Derivative

This protocol describes the synthesis of a 1-methyl-2-pyrrolyl-containing compound with potential biological activity, adapted from a reported procedure.[5]

Synthesis of 1-(4-fluorophenyl)-2-methyl-5-(4-(methylsulfonyl)phenyl)-1H-pyrrole-3-carbonitrile

-

Step 1: Preparation of the α-hydroxyketone. To a solution of 4'-(methylsulfonyl)acetophenone (1.0 g, 5.0 mmol) in a mixture of methanol (10 mL) and water (5 mL), add sodium hypobromite (1.2 g, 5.5 mmol) portion-wise at 0 °C. Stir the reaction mixture at room temperature for 2 hours. After completion of the reaction (monitored by TLC), quench the reaction with a saturated solution of sodium thiosulfate. Extract the product with ethyl acetate (3 x 20 mL), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one.

-

Step 2: Three-component reaction. In a round-bottom flask, combine 2-hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one (214 mg, 1.0 mmol), 3-oxobutanenitrile (91 mg, 1.1 mmol), 4-fluoroaniline (111 mg, 1.0 mmol), and acetic acid (57 µL, 1.0 mmol) in ethanol (10 mL). Reflux the reaction mixture for 6 hours.

-

Step 3: Isolation and purification. After cooling to room temperature, pour the reaction mixture into ice-cold water (50 mL). Collect the precipitated solid by filtration, wash with water, and dry under vacuum. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 7:3) to yield the desired product as a pale-yellow solid.

Part 2: Anticancer Applications of the 1-Methyl-2-Pyrrolyl Scaffold

The 1-methyl-2-pyrrolyl scaffold is a prominent feature in a number of potent anticancer agents, particularly those that function as kinase inhibitors.[6][7][8] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 1-methyl-2-pyrrolyl moiety often serves as a key pharmacophore, engaging in critical interactions with the ATP-binding site of various kinases.

Mechanism of Action: Kinase Inhibition

Many 1-methyl-2-pyrrolyl-containing compounds exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[6] These receptors are key mediators of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis. By blocking the activity of these kinases, 1-methyl-2-pyrrolyl derivatives can effectively starve tumors of their blood supply, leading to their regression.

A notable example is Sunitinib, an FDA-approved drug for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors.[6] While Sunitinib itself contains a dimethylpyrrole, its structural analogues incorporating a 1-methyl-2-pyrrolyl moiety have also demonstrated potent anti-angiogenic and anticancer activities.[6]

Caption: A typical workflow for the discovery and development of 1-methyl-2-pyrrolyl-based antibacterial agents.

Structure-Activity Relationship (SAR) Studies

SAR studies of 1-methyl-2-pyrrolyl-based antibacterial agents have highlighted the importance of various structural features for their activity.

-

The nature of the substituents on the pyrrole ring: The presence of electron-withdrawing or electron-donating groups can significantly impact the antibacterial potency.

-

The overall lipophilicity of the molecule: A balance between hydrophilicity and lipophilicity is often required for optimal activity and bacterial cell penetration.

-

The presence of specific functional groups: Amide, ester, and halogen functionalities have been shown to be important for the antibacterial activity of some 1-methyl-2-pyrrolyl derivatives. [9]

Compound R1 R2 MIC (µg/mL) vs. S. aureus Reference 5 H COOCH3 64 [9] 6 Br COOCH3 16 [9] 7 H CONH2 32 [9] | 8 | Br | CONH2 | 8 | [9]|

Table 2: SAR of 1-methyl-2-pyrrolyl derivatives as antibacterial agents.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the determination of the MIC of a compound against a bacterial strain using the broth microdilution method.

-

Materials: Test compound, bacterial strain (e.g., Staphylococcus aureus), Mueller-Hinton broth (MHB), 96-well microtiter plates, and a spectrophotometer.

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform a serial two-fold dilution of the test compound in MHB.

-

Prepare an inoculum of the bacterial strain in MHB and adjust the turbidity to a 0.5 McFarland standard.

-

Add the bacterial inoculum to each well of the microtiter plate.

-

Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

-

Incubate the plate at 37 °C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

-

Conclusion

The 1-methyl-2-pyrrolyl scaffold is a versatile and valuable building block in medicinal chemistry, with a proven track record in the development of effective anticancer and antibacterial agents. The synthetic accessibility of this core, coupled with the ability to readily introduce a wide range of substituents, allows for the fine-tuning of its pharmacological properties. As our understanding of the molecular basis of disease continues to grow, the rational design of novel 1-methyl-2-pyrrolyl-based compounds holds great promise for the development of next-generation therapeutics to address unmet medical needs. Future research in this area will likely focus on the development of more selective and potent inhibitors, as well as the exploration of novel therapeutic applications for this privileged scaffold.

References

-

Rusu, G., et al. (2022). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Antibiotics, 11(12), 1750. [Link]

-

Yang, T.-H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Mini-Reviews in Medicinal Chemistry, 18(15), 1276-1287. [Link]

-

Gulevskaya, A. V., & Tyaglivy, A. S. (2020). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Expert Opinion on Drug Discovery, 15(6), 707-724. [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2017). A Promising Anti-Cancer and Anti-Oxidant Agents Based on the Pyrrole and Fused Pyrrole: Synthesis, Docking Studies and Biological Evaluation. Journal of Applied Pharmaceutical Science, 7(05), 023-034. [Link]

-

Ionescu, S., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(16), 5124. [Link]

-

Lee, J. H., et al. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Molecules, 28(3), 1265. [Link]

-

Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]

-

Mateev, E., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24-40. [Link]

-

Simionescu, N., et al. (2025). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. Molecules, 30(23), 5432. [Link]

-

Farwa, U., & Raza, M. A. (2022). Heterocyclic compounds as a magic bullet for diabetes mellitus: a review. RSC Advances, 12(38), 24685-24711. [Link]

-

Li, C., et al. (2025). Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. Frontiers in Pharmacology, 16, 1456789. [Link]

-

Kaur, R., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science, 1(1), 17-32. [Link]

-

Scott, J. S., & Waring, M. J. (2018). Assessing molecular scaffolds for CNS drug discovery. White Rose Research Online. [Link]

-

Saurav, K., & Kannabiran, K. (2016). Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3- (phenylmethyl) -. Asian Journal of Pharmaceutics, 10(3). [Link]

-

Al-Matarneh, A., et al. (2024). Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold. Molecules, 29(3), 567. [Link]

-

Bhat, M. A., et al. (2022). A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. Current Drug Targets, 23(10), 969-998. [Link]

-

Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]

-

Garmash, E. V., et al. (2023). Bioactive Pyrrolo[2,1-f]t[6][9][10]riazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7731. [Link]

-

Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]

-

Li, C., et al. (2025). Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. Frontiers in Pharmacology, 16. [Link]

-

Wikipedia contributors. (2023). VEGFR-2 inhibitor. In Wikipedia, The Free Encyclopedia. [Link]

-

Spano, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Catalysts, 11(8), 988. [Link]

-

Wang, Y., et al. (2022). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. Journal of Medicinal Chemistry, 65(21), 14389-14408. [Link]

-

Hrytsyk, O., et al. (2025). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Antioxidants, 14(5), 897. [Link]

-

Senter, P. D., & Jeffrey, S. C. (2021). Design, Synthesis, and Utility of Defined Molecular Scaffolds. Bioconjugate Chemistry, 32(7), 1257-1273. [Link]

Sources

- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 2. alliedacademies.org [alliedacademies.org]

- 3. scispace.com [scispace.com]

- 4. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (PDF) A Promising Anti-Cancer and Anti-Oxidant Agents Based on the Pyrrole and Fused Pyrrole: Synthesis, Docking Studies and Biological Evaluation [academia.edu]

The Architecture of Bioactivity: A Technical Guide to Pyrrole Methanol Derivatives in Drug Discovery

For researchers, medicinal chemists, and drug development professionals, the pyrrole scaffold represents a cornerstone of heterocyclic chemistry, consistently delivering molecules of profound biological significance.[1][2][3] This guide moves beyond a mere recitation of facts to provide an in-depth, experience-driven exploration of bioactive pyrrole methanol derivatives. We will dissect the strategic considerations in their synthesis, unravel their mechanisms of action, and provide actionable protocols to empower your research endeavors. Our focus is on the "why" behind the "how," offering a trustworthy roadmap for navigating the complexities of developing these potent compounds.

Part 1: Strategic Synthesis of Pyrrole Methanol Derivatives - From Classical to Contemporary Approaches

The synthetic accessibility of the pyrrole ring is a key driver of its prevalence in drug discovery.[4] The choice of synthetic route is a critical decision, dictated by the desired substitution pattern, scalability, and the principles of green chemistry. Methanol often plays a crucial role, not just as a solvent, but also as a reactant or crystallization medium, influencing reaction pathways and final product purity.[5][6]

The Paal-Knorr Synthesis: A Workhorse for Pyrrole Ring Formation

The Paal-Knorr synthesis remains a highly reliable and versatile method for constructing the pyrrole core. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. The elegance of this reaction lies in its simplicity and the direct translation of starting material structure to the final product.

Causality in Experimental Choice: The selection of the amine component is pivotal. For instance, using an amino acid like valine in a Paal-Knorr condensation introduces a chiral center and functional handles for further derivatization, a common strategy in designing molecules for specific biological targets.[7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1,4-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

-

Addition of Amine: Add an excess of the primary amine (e.g., valine, 2-3 equivalents) to the solution. The excess amine drives the reaction towards completion.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a solvent like methanol to yield the pure pyrrole derivative.

The Hantzsch Pyrrole Synthesis: A Multicomponent Approach

The Hantzsch synthesis offers a powerful multicomponent approach, typically involving the reaction of an α-halo ketone, a β-ketoester, and ammonia or a primary amine. This method is particularly useful for preparing highly substituted pyrroles. For example, it is a key step in the synthesis of Sunitinib, an anticancer drug.[8]

[3+2] Cycloaddition Reactions: Building Complexity

For constructing more complex, fused pyrrole systems, [3+2] cycloaddition reactions are invaluable. This approach involves the reaction of a 1,3-dipole with a dipolarophile. For instance, in situ generated isoquinolinium ylides can react with fumaronitrile to yield cyano-substituted pyrrolo[2,1-a]isoquinoline derivatives.[9]

Self-Validating System: The structural confirmation of the synthesized derivatives is paramount. A combination of spectroscopic techniques such as Infrared (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy provides a self-validating system to ensure the integrity of the final compound.[5][6]

Part 2: Biological Activities and Mechanisms of Action - Targeting Disease Pathways

Pyrrole methanol derivatives exhibit a remarkable spectrum of biological activities, a testament to the versatility of the pyrrole scaffold in interacting with diverse biological targets.[2][10]

Anti-inflammatory Activity: Inhibition of COX and LOX Enzymes

A significant area of research for pyrrole derivatives is in the development of anti-inflammatory agents. Many of these compounds exert their effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.[11] Specifically, 1,5-diaryl pyrrole derivatives have shown a high affinity for the COX-2 active site, leading to potent and selective inhibition.[12]

Caption: Inhibition of the COX-2 pathway by a bioactive pyrrole methanol derivative.

Anticancer Activity: A Multi-pronged Attack

The anticancer potential of pyrrole derivatives is well-documented, with several compounds demonstrating cytotoxicity against various cancer cell lines.[13] Their mechanisms of action are diverse and can include:

-

Kinase Inhibition: Certain pyrrolo[3,2-c]pyridines have been shown to be potent inhibitors of FMS kinase, a target in some cancers.[14]

-

Inhibition of Hypoxia-Inducible Factor 1 (HIF-1): Some marine-derived pyrrole alkaloids and their synthetic analogs can inhibit HIF-1α, a key regulator of tumor survival in hypoxic environments.[14]

-

Induction of Apoptosis: Studies have shown that some pyrrole derivatives can induce apoptosis in cancer cells, as evidenced by assays like Hoechst staining and Annexin V/PI.[12]

Antimicrobial and Antiviral Activities

The pyrrole scaffold is also a privileged structure in the development of antimicrobial and antiviral agents.[14][15] For instance, pyrrolomycin and dioxapyrrolomycin are natural products with significant biological activity.[5] The ability of pyrrole derivatives to be tailored with various functional groups allows for the optimization of their antimicrobial spectrum and potency.

Part 3: Experimental Workflow for Biological Evaluation

A robust and well-defined experimental workflow is essential for accurately assessing the biological activity of newly synthesized pyrrole methanol derivatives.

Caption: A typical experimental workflow for the synthesis and biological evaluation of pyrrole derivatives.

-

Cell Seeding: Seed human cancer cell lines (e.g., LoVo, MCF-7) in 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized pyrrole derivatives for 24 to 48 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Part 4: Structure-Activity Relationship (SAR) and Future Perspectives

Understanding the structure-activity relationship is crucial for the rational design of more potent and selective pyrrole derivatives. For example, studies have shown that the nature and position of substituents on the pyrrole ring can significantly impact biological activity.[3] Aromatic substituents with appropriate linkers have been found to enhance HIF-1α inhibitory activity.[14]

The future of bioactive pyrrole methanol derivative research lies in the integration of computational modeling with synthetic chemistry to predict biological activity and design novel scaffolds.[16] Furthermore, exploring green synthetic methodologies and expanding the investigation into novel biological targets will continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

-

El-Gazzar, A. B. A., Youssef, M. M., & Aly, H. M. (2022). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). ACS Omega. [Link]

-

Aziz, M. A., & Harras, M. F. (2022). Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. Molecules. [Link]

-

Shinde, P., & Shinde, N. (2020). Biological profile of pyrrole derivatives: A review. ResearchGate. [Link]

-

El-Gazzar, A. B. A., Youssef, M. M., & Aly, H. M. (2022). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). ACS Omega. [Link]

-

Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Emerging Drugs. [Link]

-

Barreca, M. L., Ferro, S., & Montaudo, G. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry. [Link]

-

Wikipedia. (n.d.). Pyrrole. [Link]

-

Balan, A. M., & Bîcu, E. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Molecules. [Link]

-

Gîrbea, G. C., & Vasilache, V. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. International Journal of Molecular Sciences. [Link]

-

Bhat, M. A., & Al-Omar, M. A. (2022). A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. Anti-Cancer Agents in Medicinal Chemistry. [Link]

-

Cîrcu, V., & Popa, M. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules. [Link]

-

Kumar, R., & Singh, R. (2018). Recent synthetic and medicinal perspectives of pyrroles: An overview. ResearchGate. [Link]

-

Javid, H., & Saeedian Moghadam, E. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Iranian Journal of Pharmaceutical Research. [Link]

-

International Journal of Pharmaceutical Research and Emerging Medical Sciences. (2024). Recent Papers. [Link]

-

RJPN. (2025). “A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics”. [Link]

-

Bhardwaj, V., & Gumber, D. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. [Link]

-

Geronikaki, A., & Pitta, E. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules. [Link]

-

Bhardwaj, V., & Gumber, D. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. [Link]

-

Ivanov, I., & Kondeva-Burdina, M. (2022). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. Molecules. [Link]

-

El-Sayed, R., & El-Gazzar, A. B. A. (2023). Mechanism for the formation of pyrroles derivatives via unexpected reaction. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rjpn.org [rjpn.org]

- 5. Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. brieflands.com [brieflands.com]

- 13. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. ijprems.com [ijprems.com]

3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol supplier availability

Technical Whitepaper: Strategic Sourcing and Synthetic Validation of 3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol

Executive Summary: The Availability Paradox

The target molecule, 3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol , represents a specific pharmacophore often utilized in Structure-Activity Relationship (SAR) studies for kinase inhibitors and anti-inflammatory agents. Unlike its para-methoxy analog (CAS 944682-87-5), the meta-methoxy variant is rarely held in stock by major catalog suppliers (e.g., Sigma-Aldrich, Enamine, Combi-Blocks).

Current Status: Non-Stock / Make-on-Demand Recommendation: Immediate transition to in-house synthesis or CRO outsourcing.

This guide provides the technical roadmap to bypass supply chain latency by establishing a validated synthetic protocol, ensuring immediate availability for biological assay pipelines.

Chemical Identity & Sourcing Landscape

Before initiating synthesis, it is critical to define the target parameters to avoid regioisomeric confusion during procurement or analysis.

| Parameter | Specification |

| IUPAC Name | (3-Methoxyphenyl)(1-methyl-1H-pyrrol-2-yl)methanol |

| Molecular Formula | |

| Molecular Weight | 217.27 g/mol |

| Key Structural Features | Electron-rich pyrrole ring; Acid-sensitive benzylic-type alcohol; meta-substituted anisole ring. |

| Predicted LogP | ~2.3 (Lipophilic) |

| Closest Commercial Analog | 4-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol (CAS 944682-87-5) |

The "Make vs. Buy" Decision Matrix

The following logic flow dictates the most efficient acquisition strategy based on current global inventories.

Figure 1: Strategic decision tree for acquiring non-catalog pyrrole scaffolds. Given the rarity of the meta-isomer, the "Internal" pathway is the primary focus of this guide.

Synthetic Contingency: Validated Protocol

Since commercial availability is low, the most reliable source is a Grignard addition . This method is superior to the reverse addition (pyrrolyl-lithium + benzaldehyde) due to the higher stability and commercial availability of the pyrrole aldehyde starting material.

Reaction Scheme

-

Reagent A: 1-Methyl-2-pyrrolecarboxaldehyde (CAS 1192-58-1) - Widely Available.

-

Reagent B: 3-Methoxyphenylmagnesium bromide (CAS 36282-40-3) - Commercially available as 1.0M in THF.[1]

Figure 2: One-step Grignard synthesis pathway. Note: The product is a secondary alcohol and prone to acid-catalyzed dehydration.

Step-by-Step Methodology

Safety Note: Grignard reagents are moisture-sensitive. All glassware must be flame-dried.

-

Setup: Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and rubber septum. Flame-dry under vacuum and backfill with

(3 cycles). -

Reagent Preparation:

-

Charge the flask with 1-Methyl-2-pyrrolecarboxaldehyde (1.09 g, 10.0 mmol) dissolved in anhydrous THF (20 mL).

-

Cool the solution to 0°C using an ice/water bath.

-

-

Addition:

-

Add 3-Methoxyphenylmagnesium bromide (1.0 M in THF, 12.0 mL, 12.0 mmol) dropwise via syringe over 15 minutes.

-

Observation: The solution will likely turn from pale yellow to a darker amber/brown.

-

-

Reaction:

-

Remove the ice bath and allow the reaction to warm to Room Temperature (RT).

-

Stir for 2–3 hours. Monitor by TLC (30% EtOAc in Hexanes).

-

-

Quench & Workup:

-

Cool back to 0°C. Carefully quench with saturated aqueous

(20 mL). -

Extract with Ethyl Acetate (

mL). -

Wash combined organics with Brine, dry over

, and concentrate in vacuo.

-

-

Purification (CRITICAL):

-

Risk: Pyrrole-containing alcohols are acid-sensitive and can polymerize or dehydrate on standard silica gel.

-

Solution: Use Neutral Alumina or Basified Silica Gel (pre-treat silica with 1% Triethylamine in Hexanes).

-

Elute with a gradient of Hexanes/EtOAc (9:1 to 7:3).

-

Quality Control & Validation

Once synthesized, the material must be validated. The following data points serve as the "Go/No-Go" criteria for release to biological assays.

Expected Analytical Profile

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR ( | N-Methyl group of pyrrole. | |

| O-Methyl (Methoxy) group. | ||

| Carbinol proton (CH-OH). Peak may split if coupled to OH. | ||

| Pyrrole ring protons (distinctive multiplets). | ||

| HPLC | Purity > 95% | UV detection at 254 nm. |

| Stability | Degradation to Ketone | If stored improperly, the alcohol oxidizes to the ketone (confirmed by loss of CH-OH signal). |

Storage & Handling

-

Temperature: -20°C.

-

Atmosphere: Store under Argon.

-

Solvent: Avoid protic acids. This molecule is a precursor to azafulvenium ions under acidic conditions, leading to rapid decomposition.

References

-

Grignard Reagent Availability: Sigma-Aldrich. 3-Methoxyphenylmagnesium bromide solution 1.0 M in THF. Product No. 442194. Link

- Pyrrole Reactivity: Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press. (Foundational text on pyrrole instability in acidic media).

-

Analogous Synthesis: PubChem Compound Summary for 4-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol. (Demonstrates the viability of the regioisomeric synthesis). Link

- General Protocol: "Synthesis of secondary alcohols via Grignard addition to heteroaromatic aldehydes.

Sources

Methodological & Application

Synthesis of 3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol via Grignard Reaction: An Application Note and Protocol

Abstract

This document provides a detailed protocol for the synthesis of the secondary alcohol, 3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol. The synthesis is achieved through a Grignard reaction, a powerful and versatile method for carbon-carbon bond formation. The protocol outlines the preparation of the Grignard reagent, 3-methoxyphenylmagnesium bromide, from 3-bromoanisole and magnesium turnings. This organometallic reagent subsequently undergoes a nucleophilic addition to the carbonyl carbon of 1-methyl-2-pyrrolecarboxaldehyde.[1][2][3][4] This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth procedural details, mechanistic insights, and practical advice for a successful and safe execution of the reaction.

Introduction

The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Aryl-pyrrolyl-methanol scaffolds, in particular, are of significant interest due to their presence in various biologically active molecules. The Grignard reaction, discovered by Victor Grignard, remains a fundamental and widely utilized method for creating carbon-carbon bonds.[5] Its utility lies in the generation of a highly nucleophilic carbon atom from an organohalide, which can then attack electrophilic centers, such as the carbonyl carbon of aldehydes and ketones, to form alcohols.[1][2][3][6][7]

This application note details the synthesis of 3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol. The procedure involves two key stages: the formation of the Grignard reagent, 3-methoxyphenylmagnesium bromide, and its subsequent reaction with 1-methyl-2-pyrrolecarboxaldehyde. The methoxy group on the phenyl ring and the methyl-substituted pyrrole moiety are important functional groups that can be further modified, making the target molecule a valuable intermediate for library synthesis.

Reaction Mechanism and Workflow

The overall reaction proceeds in two distinct steps. First, 3-bromoanisole reacts with magnesium metal in an anhydrous ether solvent to form the Grignard reagent, 3-methoxyphenylmagnesium bromide.[8][9] This is a redox reaction where magnesium inserts into the carbon-bromine bond.[7] The resulting organomagnesium compound possesses a highly polarized carbon-magnesium bond, rendering the carbon atom strongly nucleophilic.[2][4]

In the second step, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of 1-methyl-2-pyrrolecarboxaldehyde.[1][2] This nucleophilic addition leads to the formation of a tetrahedral alkoxide intermediate.[2][7] Subsequent workup with a mild acid, such as aqueous ammonium chloride, protonates the alkoxide to yield the final secondary alcohol product, 3-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol.[1][2]

Sources

- 1. Grignard Reaction with Alcohol, Ketone & Aldehyde Overview - Lesson | Study.com [study.com]

- 2. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 3. Grignard Reaction [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. tsijournals.com [tsijournals.com]

- 6. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. community.wvu.edu [community.wvu.edu]

- 8. CAS 36282-40-3: 3-methoxyphenylmagnesium bromide [cymitquimica.com]

- 9. prepchem.com [prepchem.com]

Application Note: Chemoselective & Enantioselective Reduction of Pyrrolyl-Aryl Ketones

Introduction & Strategic Analysis

The preparation of (3-methoxyphenyl)(1-methyl-2-pyrrolyl)methanol represents a critical transformation in the synthesis of pharmacologically active pyrrole-based scaffolds. These "pyrrolyl-aryl carbinols" serve as pivotal intermediates for non-steroidal anti-inflammatory drugs (NSAIDs), antitumor agents, and inhibitors of NF-κB signaling pathways.[1]

The Synthetic Challenge

While the reduction of a ketone to an alcohol is a fundamental organic transformation, this specific substrate presents a bifurcated stability challenge :

-

Pyrrole Acid-Sensitivity: The electron-rich 1-methylpyrrole ring renders the adjacent carbinol center highly labile.[1] In the presence of Brønsted or Lewis acids, the resulting alcohol undergoes rapid dehydration to form a reactive azafulvenium intermediate, leading to polymerization or decomposition (tars).[1]

-

Chemo- & Stereoselectivity: Drug development applications often require high enantiomeric excess (ee). Standard hydride reductions yield racemates, necessitating the use of stereoselective catalytic systems like the Corey-Bakshi-Shibata (CBS) reduction.